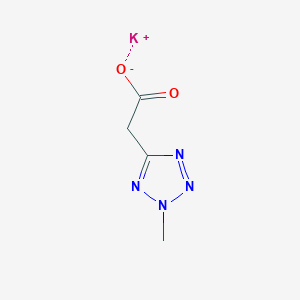

Potassium;2-(2-methyltetrazol-5-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, a related compound, has been developed . The reaction involves substituted nitrile N-oxides and proceeds by the mechanism of 1,3-dipolar cycloaddition . The products of this reaction can react with KOH in ethanol to form the potassium salt of 2-methyltetrazol-5-yldinitromethane .Molecular Structure Analysis

The molecular structure of Potassium;2-(2-methyltetrazol-5-yl)acetate is derived from its molecular formula, C4H5KN4O2. Detailed structural analysis would require more specific data such as spectroscopic or crystallographic information.Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound plays a crucial role in the synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . The nitrile group of the latter is capable of entering into 1,3-dipolar cycloaddition with diazomethane, giving a mixture of isomeric 2-methyl-5-[(N-methyl-1,2,3-triazol-4-yl)dinitromethyl]tetrazoles .

Bioactive Substances

Compounds of this type have found use as biologically active substances . They can interact with biological systems, potentially leading to therapeutic effects or adverse health impacts.

Polymerization Initiators

These compounds can act as initiators of chain polymerization reactions . They can start the polymerization process, which is crucial in the production of various types of polymers.

Thermooxidative Ageing Inhibitors

They can be used as inhibitors of thermooxidative ageing of polymers . This helps to enhance the durability and lifespan of polymers that are exposed to heat and oxygen.

High Energy Formulations

These compounds can be components of high energy formulations . They can contribute to the energy content of these formulations, making them suitable for applications that require a high amount of energy.

Intermediates for Production

They can serve as intermediates for the production of other compounds . This makes them valuable in various chemical synthesis processes.

Hypergolic Energetic Salts

A series of hypergolic (2-methyltetrazol-5-yl)diazotates have been synthesized . These hypergolic energetic salts showed remarkable short ignition delay times by droplet test and a high specific impulse .

Direcciones Futuras

Tetrazole derivatives, including Potassium;2-(2-methyltetrazol-5-yl)acetate, are being actively studied for their potential applications . They are being explored for use in various fields, including medicinal chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Propiedades

IUPAC Name |

potassium;2-(2-methyltetrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.K/c1-8-6-3(5-7-8)2-4(9)10;/h2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAUARREZBLBKG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)

![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)

![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)